N-[4-(2-chloroethoxy)phenyl]acetamide
Description
N-[4-(2-Chloroethoxy)phenyl]acetamide is an acetamide derivative featuring a 2-chloroethoxy substituent on the phenyl ring. These compounds are pivotal in medicinal chemistry due to their roles as intermediates in synthesizing bioactive molecules, including analgesics and sodium channel inhibitors .
Properties
CAS No. |
36616-28-1 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[4-(2-chloroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
HLLURZQGVBWFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.
Reduction Reactions: The acetamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.
Scientific Research Applications
N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features
The target compound’s 2-chloroethoxy group distinguishes it from other acetamide derivatives. Below is a comparison with critical analogs:
Substituent Impact
- Electron-Withdrawing Groups (e.g., Nitro, Chloro): Enhance electrophilicity, influencing reactivity in further derivatization. For example, the nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide facilitates π-π stacking and hydrogen bonding in crystal structures .
- Chloroethoxy vs. Chloroalkyl Groups: The 2-chloroethoxy chain in the target compound may improve solubility compared to bulkier substituents (e.g., trifluoromethyl in ’s B2).
- Sulfonamide vs. Acetamide: Sulfonamide-containing analogs (e.g., compound 37 in ) exhibit enhanced anti-inflammatory activity due to improved hydrogen-bonding capacity .
Pharmacological Activities
Analgesic and Anti-Inflammatory Properties
- Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol, attributed to sulfonamide-mediated COX inhibition .
- Chloro-substituted analogs like 2-Chloro-N-(4-fluorophenyl)acetamide are intermediates for sodium channel inhibitors (e.g., tetrodotoxin-sensitive blockers in ), which reduce nociceptor firing .
Antimicrobial and Biocatalytic Potential
- N-[4-(3-Chloro-2-oxo-propoxy)phenyl]acetamide derivatives are synthesized via Yarrowia lipolytica-mediated biocatalysis, achieving 90% yields, highlighting their industrial relevance .
Physicochemical Data
- Solubility: Chloroethoxy groups likely enhance solubility in polar solvents compared to nitro or trifluoromethyl analogs.
- Melting Points: Derivatives with bulky substituents (e.g., trifluoromethyl in B2) exhibit higher melting points due to increased molecular rigidity .
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